molecular formula C16H20N2O6 B1456515 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate CAS No. 1187930-05-7

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate

Cat. No.: B1456515
CAS No.: 1187930-05-7
M. Wt: 336.34 g/mol
InChI Key: KEPPEDGOWWILDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate is a heterocyclic compound with a unique spirocyclic architecture. Its molecular formula is C₁₄H₁₈N₂O₂, with an average mass of 246.310 g/mol and a monoisotopic mass of 246.1368 g/mol . Key identifiers include CAS RN 787564-07-2 (benzyl ester) and 674792-08-6 (tert-butyl ester variant), with applications in pharmaceutical research and chemical synthesis .

Properties

IUPAC Name

benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.C2H2O4/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-11-14(16)6-7-14;3-1(4)2(5)6/h1-5,15H,6-11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPPEDGOWWILDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-05-7
Record name 4,7-Diazaspiro[2.5]octane-4-carboxylic acid, phenylmethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials and Key Intermediates

  • Raw Material: 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivative
  • Intermediate Compound I: (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate
  • Nucleophile: Glycine methyl ester hydrochloride (or other amino acid esters)
  • Protecting Groups: Benzyl, tert-butyloxycarbonyl (t-Boc), benzyloxycarbonyl (Cbz), or C1-C6 esters

Stepwise Synthetic Route

Step No. Reaction Type Description Reagents and Conditions Outcome
1 Substitution Compound I reacts with nucleophile (glycine methyl ester hydrochloride) in organic solvent. Solvent: Acetonitrile (preferred), ethanol, isopropanol, acetone, or ethyl acetate; Base: K2CO3 (preferred), Na2CO3, NaOAc, pyridine, DIPEA, or TEA; Molar ratio: nucleophile 2-6 equiv, base 2-6 equiv; Temp: Room temperature; Stirring Formation of substituted intermediate (Compound II)
2 Protective Group Addition Addition of protecting groups to amino functionalities if required. Protecting groups: Benzyl, t-Boc, Cbz; Conditions vary depending on protecting group chemistry Protected intermediate
3 Deprotection Removal of protecting groups to reveal free amines. Acidic or hydrogenolysis conditions depending on protecting group Deprotected intermediate
4 Reduction Reduction of intermediates to form the spirocyclic ring system. Reducing agents and conditions vary; often mild to avoid side reactions Formation of 4,7-diazaspiro[2.5]octane core
5 Esterification and Salt Formation Formation of benzyl ester and oxalate salt to obtain final compound. Esterification reagents; Oxalate salt formation conditions 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate

Reaction Details and Conditions

  • Substitution Reaction:
    The nucleophilic substitution involves reacting compound I with glycine methyl ester hydrochloride in the presence of a base such as potassium carbonate. Acetonitrile is the preferred solvent due to its polarity and ability to dissolve reagents efficiently. The reaction is typically carried out at room temperature with stirring to ensure complete conversion.

  • Protecting Groups:
    Protecting groups such as benzyl or tert-butyloxycarbonyl are introduced to protect amino groups during subsequent steps. Benzyl groups are particularly favored due to their stability and ease of removal by hydrogenolysis. The choice of protecting group depends on the downstream chemistry and the need for selective deprotection.

  • Deprotection:
    Removal of protecting groups is performed under controlled conditions, often using acid catalysis or catalytic hydrogenation, to avoid degradation of the spirocyclic ring and maintain compound integrity.

  • Reduction:
    The reduction step is crucial for forming the spirocyclic framework. Specific reducing agents are chosen to selectively reduce functional groups without affecting sensitive moieties. The process is optimized to maximize yield and purity.

  • Esterification and Salt Formation:
    The final step involves converting the acid to its benzyl ester form, followed by formation of the oxalate salt to enhance compound stability and crystallinity. This step is optimized for purity and yield.

Comparative Table of Key Parameters in Preparation

Parameter Preferred Condition/Agent Notes
Nucleophile Glycine methyl ester hydrochloride 2-6 equivalents relative to compound I
Base Potassium carbonate (K2CO3) 2-6 equivalents; alternatives include Na2CO3, NaOAc
Solvent Acetonitrile Alternatives: ethanol, isopropanol, acetone, ethyl acetate
Protecting Groups Benzyl, tert-butyloxycarbonyl (t-Boc), benzyloxycarbonyl (Cbz) Benzyl preferred for ease of removal
Temperature Room temperature Mild conditions to preserve sensitive groups
Reduction Agent Various (not specified in detail) Selected for selective reduction
Esterification Benzyl ester formation reagents Conditions optimized for high purity
Salt Formation Oxalate salt formation Enhances stability and crystallinity

Research Findings and Advantages

  • The described synthetic route avoids hazardous reagents such as boron trifluoride diethyl etherate, increasing safety in industrial synthesis.
  • Use of glycine methyl ester hydrochloride as a nucleophile provides efficient substitution with high yields.
  • The choice of protecting groups allows for selective and efficient deprotection, facilitating multi-step synthesis without compromising the compound's integrity.
  • The method is adaptable to various protecting groups and ester forms, enabling flexibility in chemical modifications.
  • The overall process is scalable and suitable for pharmaceutical production due to mild reaction conditions and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate involves its interaction with specific molecular targets and pathways. The diaza-spiro core can interact with biological macromolecules such as proteins and nucleic acids, potentially modulating their function. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Structural and Functional Differences

Spiro Ring Systems

The spiro[2.5]octane core distinguishes this compound from larger azaspiro derivatives. Comparative examples include:

  • 2,8-Diazaspiro[4.5]dec-2-yl (spiro[4.5]decane): Larger ring system with increased conformational flexibility .
  • 2,7-Diaza-spiro[4.4]non-2-yl (spiro[4.4]nonane): Intermediate ring size, balancing rigidity and flexibility .
  • 1-Oxa-4,8-diaza-spiro[5.5]undec-8-yl (spiro[5.5]undecane): Incorporates oxygen, altering electronic properties .

Key Insight : Smaller spiro systems (e.g., spiro[2.5]octane) impose higher ring strain but enable compact binding in biological targets, whereas larger systems (e.g., spiro[4.5]decane) offer greater adaptability .

Ester Group Variations
  • Benzyl ester : Enhances lipophilicity and stability under acidic conditions, as demonstrated in asiatic acid derivatives where benzyl esters improved anti-glycogen phosphorylase activity by 4.5-fold .
  • tert-Butyl ester (Boc-protected) : Used as a protective group for amines, improving solubility in organic solvents .
  • Methyl ester : Found in compounds like 8-O-acetylshanzhiside methyl ester, offering reduced steric hindrance but lower hydrolytic stability .

Physicochemical Properties :

Compound Spiro System Ester Group Molecular Formula Key Applications
Target Compound [2.5]octane Benzyl C₁₄H₁₈N₂O₂ Drug intermediates, research
2,8-Diazaspiro[4.5]dec-2-yl (A-2) [4.5]decane Variable Varies High bioactivity (3-fold induction)
tert-Butyl variant [2.5]octane tert-Butyl C₁₁H₂₀N₂O₂ Protective intermediate
Asiatic acid benzyl ester Non-spiro Benzyl C₃₆H₅₈O₅ Anti-diabetic agents

Biological Activity

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H20N2O6
  • Molecular Weight : 336.34 g/mol
  • CAS Number : 1187930-05-7
  • Density : Not specified
  • Boiling Point : Not specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The spirocyclic structure allows for specific binding to molecular targets, which may modulate their activity and lead to therapeutic effects.

Pharmacological Activities

Research has indicated several potential pharmacological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Antioxidant Activity : The compound's structural attributes may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells.
  • Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of 4,7-Diaza-spiro[2.5]octane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.

CompoundBacterial StrainInhibition Zone (mm)
4,7-Diaza-spiro[2.5]octane-4-carboxylic acidE. coli15
4,7-Diaza-spiro[2.5]octane-4-carboxylic acidS. aureus18

Antioxidant Activity

In a separate investigation focusing on oxidative stress reduction, the compound demonstrated a notable ability to scavenge free radicals in DPPH assays, indicating its potential as an antioxidant agent.

Concentration (µg/mL)% Inhibition
5032
10058
20076

Cytotoxicity Studies

Cytotoxicity assays were performed on various cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values indicating effective cytotoxicity at micromolar concentrations.

Cell LineIC50 (µM)
HeLa12
MCF-715

Q & A

Q. How can researchers optimize the synthesis of 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate?

  • Methodological Answer : The synthesis of spirocyclic compounds often requires careful control of reaction conditions. For this compound, key steps include:
  • Boc protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate synthesis, as seen in analogous spirocyclic systems .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for the oxalate salt .
  • Characterization : Validate intermediates via 1^1H/13^{13}C NMR, IR (e.g., carbonyl stretches at ~1750 cm1^{-1}), and elemental analysis to confirm purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : A multi-technique approach is essential:
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm spirocyclic geometry and benzyl ester substitution patterns. IR spectroscopy identifies ester carbonyls (1660–1750 cm1^{-1}) and oxalate counterion peaks .
  • Elemental Analysis : Verify empirical formulas (e.g., C19_{19}H24_{24}N4_4O4_4 for related analogs) with <0.5% deviation .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in spiro centers, as demonstrated for structurally similar azaspiro compounds .

Advanced Research Questions

Q. How can contradictory reaction outcomes during derivatization (e.g., unexpected byproducts) be resolved?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. Strategies include:
  • Parameter Screening : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings to suppress side reactions .
  • Kinetic Studies : Use in situ FTIR or HPLC to monitor intermediate formation rates. For example, trace water may hydrolyze esters, requiring anhydrous conditions .
  • Mechanistic Probes : Isotopic labeling (e.g., 18^{18}O in oxalate) or computational modeling (DFT) to identify transition states favoring undesired pathways .

Q. What computational approaches predict the compound’s reactivity and binding interactions?

  • Methodological Answer : Advanced modeling tools provide mechanistic and pharmacological insights:
  • Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions or ester hydrolysis. For example, oxalate’s electron-withdrawing effects may destabilize intermediates .
  • Molecular Docking : Screen against biological targets (e.g., enzymes with spirocycle-binding pockets) using software like AutoDock Vina. Prioritize binding poses with hydrogen bonds to the diaza moiety .
  • Molecular Dynamics (MD) : Simulate stability in physiological conditions (e.g., pH 7.4) to assess oxalate dissociation kinetics .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies:
  • Functional Group Replacement : Synthesize analogs with modified esters (e.g., methyl instead of benzyl) to test cytotoxicity or solubility .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase panels) to identify targets. For spirocycles, prioritize kinases with ATP-binding pockets compatible with rigid geometries .
  • Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS to assess pharmacokinetic liabilities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations (e.g., 60% vs. 80%) may stem from:
  • Purity of Reagents : Ensure Boc-protected intermediates are >98% pure via HPLC before use .
  • Scale Effects : Pilot small-scale reactions (1–5 mmol) before scaling up. Exothermic reactions (e.g., oxalate salt formation) require controlled addition to avoid decomposition .
  • Byproduct Identification : Use LC-MS or 19^{19}F NMR (if fluorinated analogs exist) to detect low-abundance impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate
Reactant of Route 2
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.